Dinoprost-d9

Description

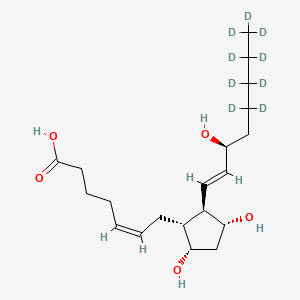

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 |

InChI Key |

PXGPLTODNUVGFL-CYICHRNFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Dinoprost-d9 and why is it used in research?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Dinoprost-d9

This compound is the deuterium-labeled form of Dinoprost, which is the synthetic equivalent of the naturally occurring Prostaglandin F2α (PGF2α).[1][2] PGF2α is a potent, orally active agonist for the prostaglandin F (PGF) receptor (FP receptor), a G-protein coupled receptor.[1] In biological systems, Dinoprost (PGF2α) is a luteolytic hormone that plays a crucial role in the onset and progression of labor.[1]

The key feature of this compound is the incorporation of nine deuterium atoms into the Dinoprost molecule. This isotopic labeling makes it an ideal internal standard for quantitative analysis in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₅D₉O₅ | |

| Molecular Weight | 363.54 g/mol | |

| Synonyms | Prostaglandin F2α-d9, PGF2α-d9 | |

| Primary Application | Internal Standard for Quantitative Analysis |

The Role of this compound in Quantitative Research

In quantitative analysis, particularly in complex biological matrices, variability can arise from sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these variations, leading to more accurate and precise quantification.

This compound is considered the "gold standard" for use as an internal standard in the quantification of Dinoprost (PGF2α) for several reasons:

-

Chemical and Physical Similarity: Being structurally identical to Dinoprost, apart from the isotopic labeling, this compound exhibits nearly identical behavior during sample extraction, chromatography, and ionization.

-

Co-elution: In liquid chromatography, this compound co-elutes with the unlabeled Dinoprost, ensuring that both compounds experience the same matrix effects at the same time.

-

Mass Shift: The nine deuterium atoms give this compound a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical properties.

Experimental Protocols: Quantification of Dinoprost using this compound

The following is a representative protocol for the quantification of Dinoprost in a biological matrix (e.g., plasma, cell culture supernatant) using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of common practices for prostaglandin analysis.

Sample Preparation and Extraction

A robust sample preparation is crucial for accurate quantification. The following workflow outlines a typical solid-phase extraction (SPE) procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

| Parameter | Typical Value/Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from low to high organic phase (B) over several minutes to separate prostaglandins. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Dinoprost (PGF2α) | 353.2 | 193.1 | ~20-30 | Quantifier ion |

| 353.2 | 309.2 | ~15-25 | Qualifier ion | |

| This compound (IS) | 362.2 | 198.1 | ~20-30 | Quantifier ion (inferred) |

| 362.2 | 318.2 | ~15-25 | Qualifier ion (inferred) |

Note: The optimal collision energies will vary depending on the mass spectrometer used and should be determined empirically.

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its biological effects by binding to the FP receptor, a Gq-protein coupled receptor. The activation of this receptor initiates a well-defined signaling cascade.

Pathway Description:

-

Receptor Binding: Dinoprost (PGF2α) binds to and activates the FP receptor on the cell surface.

-

G-Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

PLC Activation: The activated Gαq subunit then activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG, in conjunction with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that result in the physiological effects of PGF2α, such as smooth muscle contraction and luteolysis.

Conclusion for Research Applications

This compound is an indispensable tool for researchers in various fields, including pharmacology, endocrinology, and clinical chemistry, who require accurate and precise quantification of Dinoprost (PGF2α). Its use as an internal standard in mass spectrometry-based assays mitigates analytical variability, ensuring the reliability of experimental data. A thorough understanding of its properties, the methodologies for its use, and the biological pathways it helps to investigate is essential for its effective application in scientific research.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Dinoprost-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Dinoprost-d9, a deuterated analog of the naturally occurring prostaglandin F2α. This compound is a critical internal standard for the accurate quantification of Dinoprost in various biological matrices using mass spectrometry-based assays. This document outlines the synthetic strategy, detailed experimental protocols for its analysis, and methods for assessing its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically employs a convergent strategy, starting from well-defined precursors. A common approach involves the synthesis of a deuterated omega (ω) side-chain synthon, which is then coupled with a protected cyclopentane core, often derived from the renowned Corey lactone.[1]

The nine deuterium atoms in this compound are located at the terminal end of the ω side chain, specifically at positions 17, 18, 19, and 20.[2] This specific labeling pattern is achieved by utilizing a deuterated starting material in the synthesis of the ω-chain phosphonate ylide.

A plausible synthetic route, based on established prostaglandin syntheses, is outlined below.[1][3]

Key Stages of this compound Synthesis

The synthesis can be broadly divided into three main stages:

-

Preparation of the Cyclopentane Core: The synthesis typically begins with the commercially available (-)-Corey lactone diol. The hydroxyl groups are protected, and the lactone is reduced to a lactol, which is then oxidized to the corresponding aldehyde (Corey aldehyde).

-

Synthesis of the Deuterated Omega (ω) Side-Chain: A deuterated C5 alkyl halide (e.g., 1-bromo-3,3,4,4,5,5,6,6,6-nonadeuteriohexane) is used to prepare a deuterated phosphonium salt. This is then converted to the corresponding ylide, which will introduce the deuterated tail to the prostaglandin structure.

-

Coupling and Final Elaboration: The deuterated ylide is reacted with the Corey aldehyde via a Wittig reaction to attach the ω-chain. Subsequent steps involve the introduction of the alpha (α) side-chain, deprotection of the hydroxyl groups, and final purification to yield this compound.

Caption: Convergent synthetic pathway for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for determining the isotopic enrichment of deuterated compounds.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure good separation from any potential impurities. For example, start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Full scan from m/z 300-400 to observe the distribution of isotopologues.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For more sensitive detection, monitor the [M-H]⁻ ions of the different isotopologues.

-

Collision Energy: If using MRM, optimize the collision energy for the transition of the parent ion to a specific product ion.

-

-

-

Data Analysis:

-

Acquire the mass spectrum of the this compound sample.

-

Identify the peak corresponding to the fully deuterated (d9) isotopologue and any less-deuterated (d0 to d8) isotopologues.

-

Calculate the isotopic purity by determining the peak area of the d9 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d9).

Isotopic Purity (%) = [Area(d9) / (Sum of Areas(d0 to d9))] x 100

-

| Isotopologue | Description | Expected Abundance |

| d0 | Undeuterated Dinoprost | Very low to none |

| d1-d8 | Partially deuterated species | Trace amounts |

| d9 | Fully deuterated Dinoprost | Predominant species |

Commercially available this compound typically has an isotopic purity of ≥99% for deuterated forms (d1-d9).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (Deuterium) NMR, can be used to confirm the positions of deuterium labeling and to assess isotopic purity. ¹H NMR can also be used to quantify the reduction in signal intensity at the deuterated positions compared to a non-deuterated standard.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

-

Add an internal standard with a known concentration if quantitative analysis is required.

-

-

NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H or ²H.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 5 seconds to ensure full relaxation for quantitative measurements.

-

-

²H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 128 or more due to the lower sensitivity of the ²H nucleus.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Analysis:

-

¹H NMR: Compare the integral of the signals corresponding to the protons on the deuterated positions (which will be significantly reduced) to the integrals of non-deuterated positions within the molecule or to an internal standard.

-

²H NMR: Observe the signals corresponding to the deuterium atoms. The chemical shifts will confirm their location, and the integrals can be used to determine their relative abundance.

-

Caption: Experimental workflow for isotopic purity analysis.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis and analysis of this compound.

| Parameter | Method/Technique | Typical Value | Reference |

| Synthesis | |||

| Overall Yield | Chemical Synthesis | Variable, dependent on specific route and optimization | |

| Isotopic Purity Analysis | |||

| Isotopic Enrichment (d-forms) | LC-MS/MS | ≥99% | |

| Limit of Quantification (LOQ) | LC-MS/MS | ~1 pg on-column for related prostaglandins | |

| Accuracy (Intra-day) | LC-MS/MS | 97.2 to 100.8% for related prostaglandins | |

| Precision (Intra-day, %CV) | LC-MS/MS | 0.57 to 4.52% for related prostaglandins | |

| Sample Requirement | NMR | 1-5 mg | General NMR practice |

Conclusion

The synthesis of this compound is a well-established process that relies on a convergent synthetic strategy, allowing for the precise introduction of deuterium atoms in the ω side-chain. The isotopic purity of the final product is crucial for its application as an internal standard and can be accurately determined using high-resolution mass spectrometry and NMR spectroscopy. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other deuterated prostaglandins.

References

- 1. CN106810484A - The synthetic method of tromethamine dinoprost - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Gold Standard: A Technical Guide to Dinoprost-d9 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role and mechanism of action of Dinoprost-d9 as an internal standard in the quantitative analysis of Dinoprost (Prostaglandin F2α, PGF2α). Accurate and precise quantification of endogenous lipids like prostaglandins is critical in various research areas, including drug development, physiology, and pathology. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving reliable and reproducible results in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry

The core of this compound's function as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). This compound is a synthetic version of Dinoprost where nine hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte (Dinoprost) and the spiked internal standard (this compound).

Because their physicochemical properties are nearly identical, both compounds exhibit similar behavior throughout the entire analytical workflow, including extraction, chromatography, and ionization.[1] By adding a known amount of this compound to a sample at the beginning of the preparation process, it acts as a "chaperone" for the analyte. Any loss of Dinoprost during sample processing or variations in instrument response will be mirrored by a proportional loss or variation in the this compound signal. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Physicochemical and Mass Spectrometric Properties

The successful application of this compound as an internal standard hinges on its distinct mass and similar chemical behavior to Dinoprost.

| Property | Dinoprost (PGF2α) | This compound | Reference |

| Chemical Formula | C₂₀H₃₄O₅ | C₂₀H₂₅D₉O₅ | |

| Molecular Weight | 354.48 g/mol | 363.54 g/mol | |

| Precursor Ion ([M-H]⁻) | m/z 353.2 | m/z 362.2 | [2] |

| Typical MRM Transition 1 | 353.2 → 193.1 | Estimated: 362.2 → 202.1 | [2] |

| Typical MRM Transition 2 | 353.2 → 309.2 | Estimated: 362.2 → 318.2 | [1] |

Note: Explicitly validated MRM transitions for this compound were not found in the reviewed literature. The estimated transitions are based on the known mass shift of +9 Da and the common fragmentation patterns of prostaglandins. Researchers should optimize and validate these transitions on their specific instrumentation.

Dinoprost (PGF2α) Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a cascade of intracellular events crucial for various physiological processes.

Caption: PGF2α signaling cascade via the FP receptor.

Experimental Protocols

The following provides a detailed methodology for the quantification of Dinoprost in human plasma using this compound as an internal standard. This protocol is a composite of best practices and should be validated for specific laboratory conditions.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Thawing and Spiking: Thaw frozen human plasma samples on ice. To a 500 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in ethanol) and vortex briefly.

-

Acidification: Acidify the plasma sample to pH 3-4 with 20 µL of 1 M formic acid to ensure prostaglandins are in their protonated form.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of hexane to remove non-polar, neutral lipids.

-

Elution: Elute the prostaglandins from the cartridge with 2 mL of methyl formate or ethyl acetate into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Recommended Conditions |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 20% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | See Table in Section 2 |

| Collision Energy | Optimize for each transition |

| Dwell Time | 50-100 ms |

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment for the quantification of Dinoprost using this compound as an internal standard.

Caption: Bioanalytical workflow for Dinoprost quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Dinoprost in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the correction of variability inherent in the analytical process. By following validated experimental protocols and understanding the underlying principles of both the analytical methodology and the biological signaling pathways, researchers can generate high-quality, reliable data essential for advancing scientific knowledge and drug development.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.

Core Principle: The Power of Isotope Dilution Mass Spectrometry

The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle alteration in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Key Advantages of Using Deuterated Standards

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.

-

Mitigation of Matrix Effects: Matrix effects, caused by co-eluting compounds from the sample matrix that suppress or enhance the ionization of the target analyte, are a major source of imprecision in LC-MS/MS. Because deuterated standards co-elute and have nearly identical ionization efficiencies to the analyte, they experience the same matrix effects, allowing for effective normalization of the analyte's signal.

-

Correction for Sample Preparation Variability: Losses of the analyte during complex extraction and cleanup procedures are accounted for, as the deuterated standard is lost at the same rate.

-

Compensation for Instrument Fluctuation: Deuterated standards correct for variations in injection volume and fluctuations in the mass spectrometer's detector response.

The use of deuterated internal standards significantly enhances the reliability and robustness of quantitative assays, a critical factor in regulated environments and for making crucial decisions in drug development.

Data Presentation: Quantitative Performance Metrics

The superiority of deuterated internal standards over structural analogs or external standard methods is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when employing deuterated internal standards.

| Analyte | Internal Standard Type | Matrix | Mean Bias (%) | Standard Deviation (%) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |

| Performance Metric | Method without Deuterated Standard | Method with Deuterated Standard |

| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% |

| Precision (% RSD) | Often > 20% | Generally < 15% |

| Analyte | Concentration Range (µg/L) | Imprecision (CV%) |

| Cyclosporin A | 8.1 - 979 | 1.17 - 2.60 |

| Sirolimus | 2.1 - 33.2 | 0.92 - 1.72 |

| Tacrolimus | 2.0 - 30.8 | 0.44 - 1.06 |

| Everolimus | 2.1 - 31.4 | 0.82 - 4.34 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.

Quantification of Immunosuppressive Drugs in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood.

1. Sample Preparation (Protein Precipitation)

-

For each sample (calibrator, quality control, or patient sample), pipette 50 µL of EDTA whole blood into a microcentrifuge tube.

-

Add 100 µL of an internal standard working solution containing the deuterated analogs of the analytes in methanol.

-

Add 150 µL of a zinc sulfate solution (0.1 M in water) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

Multiresidue Analysis of Pesticides in a Food Matrix using QuEChERS and LC-MS/MS

This protocol outlines a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from food matrices.

1. Sample Preparation (QuEChERS)

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the deuterated internal standard solution.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 or similar reversed-phase column suitable for pesticide analysis.

-

Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.

-

Gradient: A suitable gradient to separate the target pesticides.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, positive and/or negative mode, depending on the pesticides of interest.

-

Scan Type: SRM/MRM (Multiple Reaction Monitoring).

-

MRM Transitions: Monitor at least two specific transitions for each pesticide and its deuterated standard for confirmation and quantification.

-

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships.

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.

References

Navigating the Stability of Dinoprost-d9 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term stability of Dinoprost-d9 solutions, a critical aspect for ensuring the accuracy and reproducibility of experimental results. This compound, the deuterated analog of the physiologically active prostaglandin F2α (PGF2α), is widely used as an internal standard in mass spectrometry-based quantification. Understanding its stability in various laboratory solvents and storage conditions is paramount for reliable analytical outcomes.

Executive Summary

The long-term stability of this compound solutions is influenced by several factors, including the choice of solvent, storage temperature, and exposure to light and air. While specific quantitative long-term stability data for this compound in common laboratory solvents is not extensively published in peer-reviewed literature, manufacturer guidelines and data on the non-deuterated form, Dinoprost (PGF2α), provide valuable insights. In its solid form, Dinoprost is stable for up to three years when stored at -20°C.[1][2] For solutions, storage at -80°C is recommended for maximal stability, with an expected shelf-life of at least six months in solvents like DMSO.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution.

This guide summarizes the available stability data, outlines detailed experimental protocols for in-house stability assessment, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.

Quantitative Stability Data

The following tables summarize the available stability data for Dinoprost and this compound from manufacturer specifications and related studies. It is important to note that the stability of this compound is expected to be very similar to that of Dinoprost, as deuterium substitution does not significantly alter the molecule's susceptibility to common degradation pathways.

Table 1: Stability of Dinoprost (PGF2α) - Solid Form

| Storage Temperature | Shelf-Life | Source |

| -20°C | 3 years | [1][2] |

| 4°C | 2 years |

Table 2: Stability of Dinoprost (PGF2α) - In Solution

| Solvent | Storage Temperature | Shelf-Life | Source |

| DMSO | -80°C | 6 months | |

| DMSO | -20°C | 1 month | |

| Aqueous Solutions (pH 4.5-6.5) | 30°C | Approximately 1.5 days for 90% retention (inferred from Ceftazidime stability data) |

Table 3: Stability of this compound - In Solution (as supplied)

| Solvent | Storage Temperature | Shelf-Life | Source |

| Methyl Acetate | -20°C | ≥ 2 years |

Note: The stability of prostaglandins can be affected by pH, with increased degradation observed in strongly acidic or basic conditions. For aqueous solutions, maintaining a pH between 4.5 and 6.5 is recommended for maximal stability.

Experimental Protocols

For laboratories wishing to conduct their own long-term stability studies of this compound solutions, the following experimental protocol provides a robust framework.

Objective:

To determine the long-term stability of a this compound solution in a specific solvent (e.g., ethanol, DMSO) at various storage temperatures.

Materials:

-

This compound (high purity standard)

-

High-purity solvent (e.g., ethanol, DMSO, DMF)

-

Amber glass vials with Teflon-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

-

Internal standard (e.g., a different deuterated prostaglandin)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Ensure complete dissolution, using sonication if necessary.

-

-

Preparation of Aliquots:

-

From the stock solution, prepare multiple aliquots in amber glass vials at the desired final concentration for the stability study (e.g., 10 µg/mL).

-

Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

-

-

Storage Conditions:

-

Store the aliquots at a minimum of three different temperatures:

-

-80°C (ultra-low freezer)

-

-20°C (standard freezer)

-

4°C (refrigerator)

-

Room temperature (e.g., 25°C) - for accelerated stability testing.

-

-

Protect all samples from light.

-

-

Time Points for Analysis:

-

Analyze the concentration of this compound at regular intervals. A suggested schedule is:

-

Time 0 (immediately after preparation)

-

1 week

-

1 month

-

3 months

-

6 months

-

12 months

-

24 months

-

-

-

Analytical Method (HPLC-MS/MS):

-

Chromatography:

-

Use a suitable C18 reversed-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

-

-

Quantification:

-

Prepare a calibration curve using freshly prepared standards at each time point.

-

Calculate the concentration of this compound in the stability samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

-

-

Data Analysis:

-

Express the stability of this compound as the percentage of the initial concentration remaining at each time point.

-

A common criterion for stability is the retention of at least 90% of the initial concentration.

-

Mandatory Visualizations

Dinoprost (PGF2α) Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events.

Caption: Dinoprost (PGF2α) signaling cascade.

Experimental Workflow for Long-Term Stability Testing

The following diagram illustrates a typical workflow for conducting a long-term stability study of this compound solutions.

Caption: Workflow for this compound stability study.

Conclusion

While specific, peer-reviewed long-term stability data for this compound in various laboratory solvents is limited, the available information from manufacturers and studies on its non-deuterated analog, Dinoprost, provides a solid foundation for its proper handling and storage. For optimal stability, this compound solutions should be stored at -80°C in a suitable solvent such as DMSO, aliquoted to avoid repeated freeze-thaw cycles, and protected from light. For critical applications, it is recommended that laboratories perform their own stability studies under their specific experimental conditions to ensure the highest level of data quality and reliability. The protocols and workflows provided in this guide offer a comprehensive framework for such assessments.

References

Dinoprost-d9 Versus Other Prostaglandin Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dinoprost-d9 as an internal standard in comparison to other commonly used deuterated prostaglandin analogs for quantitative analysis. This document delves into the core principles of using stable isotope-labeled internal standards, presents available performance data, details relevant experimental protocols, and visualizes key biological and analytical pathways.

The Critical Role of Internal Standards in Prostaglandin Analysis

Accurate quantification of prostaglandins, a class of lipid signaling molecules involved in a myriad of physiological and pathological processes, is paramount in biomedical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to variations arising from sample preparation, chromatographic separation, and matrix effects.

To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). This allows it to co-elute with the analyte and experience similar matrix effects, thereby providing a reliable reference for accurate quantification.

This compound, a deuterated analog of Dinoprost (Prostaglandin F2α or PGF2α), is a commonly employed internal standard for the quantification of PGF2α. Other frequently used deuterated prostaglandin standards include PGF2α-d4, PGE2-d4, and PGD2-d4. The choice of the internal standard can significantly impact the accuracy and precision of the analytical method.

Data Presentation: A Comparative Overview of Performance

While direct head-to-head comparative studies exhaustively evaluating the performance of this compound against other prostaglandin internal standards are limited in publicly available literature, we can collate and compare the validation data from various studies that have utilized these standards. The following tables summarize key performance metrics from different LC-MS/MS methods, providing a comparative perspective.

Table 1: Method Validation Parameters for Prostaglandin Analysis Using Deuterated Internal Standards

| Analyte | Internal Standard | Matrix | Recovery (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Reference |

| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Saliva | Not Specified | 2.3 - 5.4 | Not Specified | 89.7 - 113.9 | [1] |

| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Plasma | >87 | <7 | <7 | 90.4 - 113.9 | |

| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Bronchoalveolar Lavage Fluid | 55 | <2 | <2 | 95.5 - 101.8 | [2] |

| PGE2 | PGE2-d4 | Cell Culture Supernatant | 92.0 ± 4.9 | <5 | <5 | Not Specified | [2] |

| PGD2 | PGD2-d4 | Cell Culture Supernatant | 77.0 ± 3.0 | <5 | <5 | Not Specified | [2] |

| PGF2α | PGF2α-d4 | Human Synovial Cell-cultured Medium | Not Specified | 0.62 - 7.8 | Not Specified | 94.1 - 106.6 | [3] |

Table 2: Matrix Effect Evaluation in Prostaglandin Analysis

| Analyte | Internal Standard | Matrix | Normalized Matrix Effect (%) | Reference |

| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Saliva | 89.7 - 113.5 | |

| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Plasma | 86.0 - 108.3 |

Note: The data presented in these tables are collated from different studies and are not from direct head-to-head comparisons. The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. Therefore, this data should be interpreted as a general guide and not as an absolute measure of superiority of one standard over another.

Experimental Protocols

The following sections detail a synthesized experimental protocol for the quantification of PGF2α in a biological matrix using a deuterated internal standard like this compound. This protocol is a composite of methodologies described in the scientific literature.

Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing and Spiking: Thaw the biological samples (e.g., plasma, urine, cell culture supernatant) on ice. To a 1 mL aliquot of the sample, add a known amount of the internal standard solution (e.g., this compound).

-

Acidification: Acidify the sample to a pH of approximately 3.0 with a suitable acid (e.g., 2 M HCl or formic acid). This step is crucial for the efficient extraction of prostaglandins.

-

SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by sequentially washing with methanol (e.g., 5 mL) followed by acidified water (e.g., 5 mL, pH 3.0).

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water (e.g., 5 mL) to remove polar interferences, followed by a wash with a non-polar solvent like hexane (e.g., 5 mL) to remove neutral lipids.

-

Elution: Elute the prostaglandins from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and methanol (e.g., 5 mL).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of prostaglandins.

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system, typically consisting of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Injection Volume: Typically, 5-20 µL of the reconstituted sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is the preferred method for prostaglandin analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions (Example for PGF2α and PGF2α-d4):

-

PGF2α: m/z 353.2 → 193.1

-

PGF2α-d4: m/z 357.2 → 197.1 (Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.)

-

-

-

Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

Prostaglandin Biosynthesis Pathway

Caption: Overview of the prostaglandin biosynthesis pathway starting from membrane phospholipids.

Prostaglandin F2α (Dinoprost) Signaling Pathway

Caption: Simplified signaling pathway of PGF2α (Dinoprost) via the FP receptor.

Experimental Workflow for Prostaglandin Quantification

Caption: General experimental workflow for prostaglandin quantification using LC-MS/MS.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of quantitative bioanalytical data for prostaglandins. This compound serves as a robust internal standard for the analysis of PGF2α, demonstrating good performance in various analytical methods. While direct comparative data against other deuterated prostaglandin standards is not extensively available, the collated information suggests that deuterated standards, in general, provide the necessary accuracy and precision for reliable quantification.

The choice between this compound and other standards like PGF2α-d4 may depend on commercial availability, cost, and the specific requirements of the analytical method. It is crucial for researchers to perform thorough method validation, including the assessment of recovery and matrix effects, to ensure the chosen internal standard is suitable for the specific application and biological matrix. The experimental protocols and pathways visualized in this guide provide a foundational framework for developing and understanding the analytical methodologies for prostaglandin research.

References

The Gold Standard in Bioanalysis: A Technical Guide to Isotope Dilution Mass Spectrometry Using Dinoprost-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and practical application of Dinoprost-d9 in isotope dilution mass spectrometry (IDMS), a cornerstone for precise and accurate quantification of the potent biological mediator, Dinoprost (Prostaglandin F2α). This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in areas requiring exacting measurements of this critical analyte.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample.[1]

This compound, a deuterated form of Dinoprost, serves as an ideal internal standard for the quantification of its naturally occurring counterpart.[2][3] Being chemically identical to the analyte, this compound co-elutes and co-ionizes with Dinoprost throughout the analytical process. However, due to the incorporation of nine deuterium atoms, it has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision, effectively nullifying the impact of sample loss during extraction and analysis.

Quantitative Data Summary

The accurate quantification of Dinoprost using this compound relies on the specific detection of precursor and product ions in a tandem mass spectrometer. The following table summarizes the key mass-to-charge (m/z) ratios used for analysis in negative ion mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dinoprost (PGF2α) | 353.2 | 193.1 |

| This compound | 362.5 | 197.2 |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Dinoprost in biological samples using this compound and LC-MS/MS.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Dinoprost and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Working Solutions: From the stock solutions, prepare a series of working solutions of Dinoprost for the calibration curve by serial dilution in 50% methanol. A separate working solution of this compound is prepared to be used as the internal standard.

-

Calibration Curve and Quality Control Samples: Prepare calibration standards by spiking appropriate aliquots of the Dinoprost working solutions into a blank biological matrix (e.g., plasma, cell culture media). Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

-

To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add a known amount of the this compound internal standard solution.

-

To prevent free radical-catalyzed peroxidation, add antioxidants such as 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT).

-

For extraction, add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution and vortex for 1 minute.

-

Centrifuge the samples to separate the organic and aqueous phases.

-

Carefully transfer the upper organic phase to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a combination of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Gradient Program: An example gradient could be: 0-6 min at 20% B, ramp to 95% B from 6-8 min, hold at 95% B until 15 min, and then return to 20% B to re-equilibrate the column.

-

Flow Rate: A typical flow rate is 0.25 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Heated electrospray ionization (HESI) in negative ion mode is used.

-

Analysis Mode: Selected Reaction Monitoring (SRM) is employed to monitor the specific precursor-to-product ion transitions for Dinoprost and this compound as detailed in the quantitative data table.

-

Instrument Parameters: Optimize instrument parameters such as spray voltage, vaporizer temperature, sheath gas flow, and collision energy to achieve maximum sensitivity.

-

Data Analysis and Quantification

The concentration of Dinoprost in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Dinoprost in the unknown samples is then interpolated from this calibration curve.

Visualizations

Isotope Dilution Mass Spectrometry Workflow

References

- 1. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Availability of High-Purity Dinoprost-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical data for high-purity Dinoprost-d9. This compound, a deuterated analog of Dinoprost (Prostaglandin F2α), serves as an essential internal standard for the accurate quantification of Dinoprost in various biological matrices using mass spectrometry-based methods. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and implementing it in their analytical workflows.

Commercial Availability and Supplier Information

High-purity this compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity Specification | Available Quantities | Price (USD) |

| Cayman Chemical | 10008643 | ≥99% deuterated forms (d1-d9) | 25 µg, 50 µg, 100 µg | ~$290 (for 50 µg of a similar deuterated prostaglandin)[1] |

| MedchemExpress | HY-113573S | Not explicitly stated | Inquire for details | Inquire for details |

| Santa Cruz Biotechnology | sc-219512 | ≥99% | Inquire for details | Inquire for details |

| Toronto Research Chemicals (TRC) | D496502 | Not explicitly stated | Inquire for details | Inquire for details |

Note: Pricing information for this compound was not directly available from all suppliers at the time of this guide's compilation. The price listed for Cayman Chemical is for a comparable deuterated prostaglandin and should be used as an estimate. Researchers are advised to contact the suppliers directly for current pricing and availability.

Technical Specifications

This compound is the deuterium-labeled form of Dinoprost.[2][3] It is primarily used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous or administered Dinoprost.[2][4] The deuteration provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Chemical Formula: C₂₀H₂₅D₉O₅ Molecular Weight: 363.5 g/mol

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that typically involves the introduction of deuterium atoms at a late stage of the synthesis of the prostaglandin backbone. A general approach involves the use of deuterated reagents to introduce the deuterium labels.

A common precursor for prostaglandin synthesis is the Corey lactone. The synthesis of Dinoprost and its analogs can be achieved through a Horner-Wadsworth-Emmons reaction to introduce the omega side chain, followed by reduction and subsequent introduction of the alpha side chain. For the synthesis of this compound, a deuterated phosphonate reagent would be utilized to construct the deuterated omega side chain.

Purification: High-performance liquid chromatography (HPLC) is the primary method for the purification of prostaglandins and their analogs. A preparative reversed-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of formic or acetic acid) is typically employed to achieve high purity. The fractions containing the purified this compound are collected, and the solvent is removed under vacuum.

Quality Control of this compound

The quality and purity of this compound are critical for its use as an internal standard. The following quality control measures are essential:

-

Identity Confirmation: The identity of the synthesized this compound is confirmed using mass spectrometry (MS) to verify the correct molecular weight and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and the positions of the deuterium labels.

-

Chemical Purity: The chemical purity is determined by HPLC with UV or MS detection. The purity should typically be ≥98%.

-

Isotopic Purity: The isotopic purity is determined by mass spectrometry. This is a critical parameter and should be high (typically ≥98% or as specified by the supplier) to minimize any contribution of the unlabeled analyte to the internal standard signal.

Protocol for the Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of Dinoprost in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To a known volume of the biological sample (e.g., 1 mL of plasma), add a known amount of this compound solution (internal standard).

-

Acidification: Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.

-

Elution: Elute the Dinoprost and this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve separation of Dinoprost from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dinoprost: Monitor the transition from the precursor ion (e.g., m/z 353.2) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (e.g., m/z 362.2) to the same or a corresponding product ion as the unlabeled analyte.

-

-

3. Data Analysis

-

Integrate the peak areas of the MRM transitions for both Dinoprost and this compound.

-

Calculate the ratio of the peak area of Dinoprost to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Dinoprost standards.

-

Determine the concentration of Dinoprost in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Dinoprost using this compound.

Caption: Simplified signaling pathway of Dinoprost (PGF2α).

References

Methodological & Application

LC-MS/MS Application Note for the Quantification of Dinoprost using Dinoprost-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, particularly in reproductive physiology.[1][2] It is a potent luteolytic agent and stimulates myometrial contractions, making it clinically significant for the induction of labor and termination of pregnancy.[1][2][3] Accurate quantification of Dinoprost in biological matrices is essential for pharmacokinetic studies, drug development, and clinical monitoring. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dinoprost in plasma, utilizing its deuterated analog, Dinoprost-d9, as an internal standard to ensure high accuracy and precision.

Signaling Pathway of Dinoprost

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key factor in mediating the physiological responses to Dinoprost, such as smooth muscle contraction.

Caption: Dinoprost signaling pathway via the FP receptor.

Experimental Protocols

This section provides a detailed protocol for the quantification of Dinoprost in plasma samples.

Materials and Reagents

-

Dinoprost analytical standard

-

This compound internal standard (IS)

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Dilute the supernatant with 1 mL of water acidified with 0.1% formic acid.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | -4500 V |

| Collision Gas | Nitrogen |

Experimental Workflow

Caption: Workflow for Dinoprost quantification.

Quantitative Data

The method was validated for linearity, precision, accuracy, and sensitivity.

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Dinoprost | 353.2 | 193.1 | -60 | -25 |

| This compound | 362.2 | 197.1 | -60 | -25 |

Note: The exact molecular weight of Dinoprost is 354.48 g/mol and this compound is 363.5 g/mol . The precursor ion [M-H]⁻ is therefore approximately 353.5 and 362.5 respectively. The product ions are selected based on characteristic fragmentation patterns.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, compensated by internal standard |

Conclusion

This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of Dinoprost in human plasma using this compound as an internal standard. The detailed sample preparation protocol and optimized instrument parameters provide a reliable workflow for researchers in drug development and clinical analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quantification of Dinoprost in a variety of research and clinical settings.

References

Application Notes and Protocols for the Measurement of PGF2α in Urine Samples with Dinoprost-d9 Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α), and its isomers such as 8-iso-PGF2α, are potent lipid mediators derived from arachidonic acid. They play crucial roles in various physiological and pathological processes, including inflammation, reproductive functions, and oxidative stress.[1][2][3] The quantification of PGF2α and its metabolites in biological fluids like urine is a valuable tool for researchers studying these processes and for drug development professionals evaluating the effects of new therapeutic agents. Urinary measurement of these compounds is often preferred as it is non-invasive and provides a time-averaged value of systemic production.[1] This document provides a detailed protocol for the sensitive and accurate measurement of PGF2α in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dinoprost-d9 as an internal standard.

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to the G-protein coupled FP receptor.[2] This interaction primarily activates the Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which influences cellular processes like proliferation and inflammation.

Caption: PGF2α signaling pathway overview.

Experimental Workflow

The analytical method involves several key steps: sample preparation including solid-phase extraction (SPE) to isolate and concentrate the analyte, followed by instrumental analysis using LC-MS/MS. This compound is added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects during ionization.

Caption: Experimental workflow for PGF2α analysis.

Detailed Experimental Protocols

Materials and Reagents

-

PGF2α (Dinoprost) analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric weak anion exchange)

-

Human urine samples (stored at -80°C)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for prostaglandin extraction from urine.

-

Thaw and Centrifuge: Thaw frozen urine samples on ice. Vortex and then centrifuge at 3500 x g for 5 minutes to remove particulate matter.

-

Spike with Internal Standard: To 1 mL of the clarified urine supernatant, add a known amount of this compound internal standard (e.g., 1 ng).

-

Acidify Sample: Adjust the pH of the urine sample to approximately 3.0-4.0 by adding a small volume of formic acid. This step is crucial for the efficient retention of prostaglandins on the SPE sorbent.

-

Condition SPE Cartridge: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to dry out.

-

Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

-

Wash Cartridge: Wash the cartridge with 2 mL of ultrapure water to remove interfering hydrophilic compounds. Follow with a wash of 2 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

-

Dry Cartridge: Dry the SPE cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.

-

Elute Analyte: Elute the PGF2α and this compound from the cartridge using 2 mL of methanol or another suitable organic solvent (e.g., ethyl acetate).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 81:18:1 v/v/v 2 mM aqueous ammonium acetate/acetonitrile/methanol). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.2 µm particle size).

-

Mobile Phase A: 2 mM aqueous ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v).

-

Flow Rate: 0.45 mL/min.

-

Gradient: An isocratic or gradient elution can be used. An example of an isocratic method is 81:18:1 (v/v/v) Mobile Phase A/Acetonitrile/Methanol. A gradient may be necessary to resolve PGF2α from its isomers.

-

Injection Volume: 10 µL.

-

Column Temperature: 45°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of PGF2α and related compounds in urine. These values are based on published data for similar analytes and should be established for each specific laboratory and application.

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| PGF2α (Dinoprost) | 353.2 | 193.1 |

| This compound | 362.2 | 202.1 |

Note: The precursor ion for Dinoprost is [M-H]⁻. The product ion is a characteristic fragment. The m/z values for this compound are shifted by +9 Da. The exact product ion for this compound should be confirmed by infusion.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 20 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Limit of Detection (LOD) | 0.015 - 53 pg/mL | |

| Lower Limit of Quantitation (LLOQ) | 0.05 - 178 pg/mL | |

| Recovery | 79 - 103.8% | |

| Intra-day Precision (%CV) | < 10% | |

| Inter-day Precision (%CV) | < 12% |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of PGF2α in urine samples. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this valuable analytical technique in their studies.

References

Application Notes and Protocols: Dinoprost-d9 for Studying Inflammation Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α), also known as Dinoprost, is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in various physiological and pathological processes, including the inflammatory response.[1][2] PGF2α is a potent pro-inflammatory mediator, and its levels are often elevated in inflamed tissues.[1] The quantification of PGF2α in biological matrices serves as a valuable tool for studying inflammation and the efficacy of anti-inflammatory therapies. Dinoprost-d9, a deuterated analog of PGF2α, is an ideal internal standard for accurate quantification of endogenous PGF2α levels by mass spectrometry-based methods. Its similar chemical and physical properties to the unlabeled analyte ensure reliable correction for sample loss during preparation and for matrix effects in the mass spectrometer.

This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of PGF2α as a biomarker of inflammation.

PGF2α Signaling in Inflammation

PGF2α exerts its pro-inflammatory effects by binding to its specific G protein-coupled receptor, the FP receptor.[3][4] Activation of the FP receptor initiates a cascade of intracellular signaling events that lead to the production of various inflammatory mediators. The signaling pathway involves the coupling of the FP receptor to both Gαq and Gαi proteins.

Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, coupled with the signaling through Gαi, lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK1/2 and p38) and the nuclear factor-kappa B (NF-κB) pathway. The activation of these transcription factors results in the increased expression of pro-inflammatory genes, including those for cytokines and chemokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Chemokine (C-C motif) ligand 2 (CCL2), further amplifying the inflammatory response.

PGF2α Pro-inflammatory Signaling Pathway

Quantitative Data

The use of this compound as an internal standard allows for the precise and accurate quantification of PGF2α in various biological matrices. Below are tables summarizing typical validation parameters from LC-MS/MS methods and reported concentrations of PGF2α and related isomers in biological fluids.

Table 1: Typical LC-MS/MS Method Validation Parameters for Prostaglandin Analysis

| Parameter | Typical Value | Reference(s) |

| Linearity (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.5 - 25 pg/mL (plasma) | |

| 53 - 178 pg/mL (urine) | ||

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy | 85 - 115% | |

| Recovery | > 85% |

Table 2: Reported Concentrations of PGF2α and its Isomer 8-iso-PGF2α in Human Biological Fluids

| Analyte | Matrix | Condition | Concentration Range | Reference(s) |

| PGF2α | Plasma | Healthy Volunteers | 5.70 pg/mL (mean) | |

| PGF2α Metabolites | Plasma & Urine | Rheumatoid Arthritis (untreated) | Above low-normal limit | |

| 8-iso-PGF2α | Urine | Healthy Children (2 months - 18 years) | < 0.5 ng/mg creatinine | |

| 8-iso-PGF2α | Urine | Coronary Artery Disease | Higher in patients vs. controls | |

| 8-iso-PGF2α | Umbilical Cord Blood | Healthy Full-Term Babies | 130.09 ± 31.73 pg/mL | |